molecular formula C12H18O3 B13800459 Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- CAS No. 96840-56-1

Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-

Cat. No.: B13800459
CAS No.: 96840-56-1
M. Wt: 210.27 g/mol
InChI Key: YZRQXLRQRMJMCX-UHFFFAOYSA-N
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Description

Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- is an organic compound with the molecular formula C12H18O3 It is a derivative of phenol, characterized by the presence of ethoxy and isopropoxymethyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- typically involves the alkylation of phenol derivatives. One common method is the reaction of 2-ethoxyphenol with isopropyl chloromethyl ether under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or as an industrial chemical.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(ethoxymethyl)-2-methoxy-: Similar structure but with a methoxy group instead of an isopropoxymethyl group.

    Phenol, 2-methoxy-4-(1-propenyl)-, acetate: Contains a propenyl group and an acetate ester instead of the isopropoxymethyl group.

Uniqueness

Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- is unique due to the presence of both ethoxy and isopropoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

96840-56-1

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-ethoxy-4-(propan-2-yloxymethyl)phenol

InChI

InChI=1S/C12H18O3/c1-4-14-12-7-10(5-6-11(12)13)8-15-9(2)3/h5-7,9,13H,4,8H2,1-3H3

InChI Key

YZRQXLRQRMJMCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)COC(C)C)O

Origin of Product

United States

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